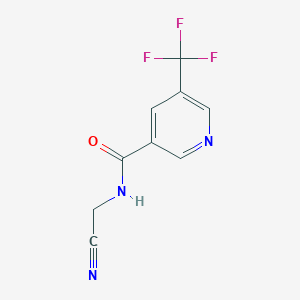

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide, commonly known as flonicamid, is a novel insecticide that was discovered in 1992 and developed by Ishihara Sangyo Kaisha, Ltd. It was registered in Japan in 2006 under the trade name Ulala DF. This compound is particularly effective against a wide range of aphid species and other sucking insects, making it a valuable tool in integrated pest management programs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, typically starting with the preparation of the pyridine ringThe reaction conditions often involve the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse phase high-performance liquid chromatography (HPLC) methods .

Industrial Production Methods: Industrial production of flonicamid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use. The use of advanced chromatographic techniques helps in the isolation and purification of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving flonicamid include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of flonicamid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been explored for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. Research indicates that derivatives of this compound exhibit potent antitumor activity in vitro. For instance, a series of pyrrolo[2,3-b]pyridine derivatives synthesized from this compound demonstrated significant FGFR inhibitory activity with IC50 values ranging from 7 nM to 712 nM against FGFR1–4.

Antibacterial and Antitubercular Properties

The compound's derivatives have also been investigated for their antibacterial and antitubercular properties. Synthesis methods often involve multi-step organic reactions, leading to compounds that have shown promising results in inhibiting bacterial growth and combating tuberculosis.

Organic Synthesis Applications

Synthesis of Novel Ligands

In organic synthesis, this compound serves as a precursor for synthesizing novel bidentate dithiocarbamate ligands. These ligands can form complexes with transition metals, which are valuable in various catalytic processes and material science applications. The insertion reaction of carbon disulfide with pyridine-3-carboxamide is a common method for deriving these ligands.

Development of New Derivatives

The compound is utilized to create new derivatives that may possess enhanced biological activities or different pharmacological profiles. For example, the synthesis of pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine has been reported, with these compounds being screened for their antitubercular activity using microplate alamar blue assay methods.

Agricultural Applications

Insecticide Development

this compound is related to flonicamid, a systemic insecticide known for its selective action on specific nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism leads to paralysis and death of pests by disrupting nerve signal transmission. The compound's properties make it suitable for developing effective insecticides that target agricultural pests while minimizing harm to non-target organisms .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | Different position of trifluoromethyl group | Potentially different biological activity profile |

| 6-(trifluoromethyl)nicotinamide | Lacks cyanomethyl substitution | Primarily studied for effects on nicotinic receptors |

| Flonicamid | Contains similar trifluoromethyl and cyanomethyl groups | Known for selective action on insect nAChRs |

Mecanismo De Acción

The mechanism of action of N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves the inhibition of inward-rectifying potassium channels in insects. This inhibition disrupts the feeding behavior of sap-sucking insects, leading to their mortality. The compound’s unique mode of action makes it effective against pests that have developed resistance to conventional insecticides .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide include other insecticides that target sap-sucking insects. These compounds may have different chemical structures but share similar modes of action or target the same physiological pathways in insects.

Uniqueness: What sets this compound apart from other insecticides is its unique chemical structure and mode of action. Unlike conventional insecticides, it shows no cross-resistance and has excellent systemic and translaminar activity. Additionally, it has a favorable environmental and ecotoxicological profile, making it suitable for use in integrated pest management programs .

Propiedades

IUPAC Name |

N-(cyanomethyl)-5-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-6(4-14-5-7)8(16)15-2-1-13/h3-5H,2H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPISJOJBJUHRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.